Patupilone, also known as Patupilone (EPO906), is a naturally occurring 16-membered macrolide compound originally isolated from the myxobacterium Sorangium cellulosum. [, ] It belongs to the epothilone family of compounds, which are known for their potent microtubule-stabilizing properties. [] Patupilone has garnered significant attention in scientific research due to its potential as an anti-cancer agent, particularly in cases where resistance to taxanes, another class of microtubule-stabilizing agents, has developed. [, ]
Patupilone can be obtained through fermentation of the myxobacterium Sorangium cellulosum, specifically strains like ATCC No. PTA 3880 or ATCC No. PTA 3881. [] The process involves collecting resin with adsorbed patupilone, followed by solvent extraction for separation and subsequent crystallization of the desired product. [] Additionally, the synthesis of highly potent patupilone analogs has been achieved through a convergent strategy involving the incorporation of structural motifs such as cyclopropane, methylsulfanylthiazole, and pyridine. []
Optimization of fermentation processes to enhance patupilone production has been investigated using statistical methods like the response surface methodology. [, ] These approaches involve manipulating key variables, including the concentrations of precursors like sodium propionate, L-isoleucine, and L-methionine, to maximize patupilone yield. []
The molecular structure of patupilone consists of a 16-membered macrolactone ring with various substituents, including a thiazole ring and a side chain containing a ketone, a methyl group, and a hydroxyl group. [, ] This complex structure contributes to its specific binding affinity for β-tubulin, leading to its microtubule-stabilizing properties. [, ]
Patupilone exerts its biological effects by binding to β-tubulin, a protein subunit of microtubules, which are essential components of the cytoskeleton. [, , , ] This binding leads to the stabilization of microtubules, preventing their depolymerization and interfering with essential cellular processes like mitosis. [, , , , ] The specific binding site of patupilone on β-tubulin is believed to be different from that of taxanes, contributing to its efficacy against taxane-resistant cancer cells. [, , ]
Patupilone's interference with microtubule dynamics leads to a G2-M cell cycle arrest, ultimately leading to cell death via apoptosis. [, , , , ] Notably, patupilone has also been shown to induce apoptosis in non-small cell lung cancer cells through a cathepsin B-dependent mechanism. []
Patupilone exhibits high lipophilicity, enabling its efficient penetration across cellular membranes, including the blood-brain barrier. [, ] This characteristic makes it a promising candidate for treating brain malignancies. [] Patupilone's pharmacokinetic profile in rodents includes a rapid distribution to various tissues, including the brain, and a terminal half-life of approximately 6 hours. []
Inhibition of Tumor Cell Proliferation: Patupilone has shown potent inhibitory effects on the growth of various human cancer cell lines, including colon, lung, breast, prostate, ovarian, and medulloblastoma cells, both in vitro and in vivo. [, , , , , , , , , ] It exhibits efficacy against multidrug-resistant cells, particularly those overexpressing P-glycoprotein, making it a promising alternative to taxanes in such cases. [, , ]
Radiosensitization: Patupilone acts as a potent radiosensitizer, enhancing the cytotoxic effects of ionizing radiation in various cancer cell lines. [, , , ] This radiosensitizing effect has been observed both in vitro and in vivo, suggesting a potential benefit for combining patupilone with radiation therapy in clinical settings. [, , , ]
Antiangiogenic Effects: Patupilone exhibits antiangiogenic properties, inhibiting the formation of new blood vessels. [, , ] This effect is thought to be mediated through direct targeting of endothelial cells or indirectly through interference with the secretion of proangiogenic factors from tumor cells. [, , ]
Inhibition of Tumor Cell Invasion: Patupilone has demonstrated the ability to inhibit tumor cell invasion, a key process in cancer metastasis. [, ] This effect is associated with its ability to disrupt the organization of actin-binding proteins, such as α-actinin 4, which are crucial for cell motility. []
Treatment of Multiple Myeloma: Patupilone has shown efficacy in inhibiting the growth and survival of multiple myeloma cells, including those resistant to conventional therapies. [] It induces G2-M arrest and apoptosis in multiple myeloma cells and inhibits their proliferation induced by adherence to bone marrow stromal cells. []
Inhibition of Neointimal Formation: Patupilone has demonstrated the ability to inhibit neointimal formation, a process involved in vascular disorders like atherosclerosis and restenosis after angioplasty. [] This effect is mediated through the regulation of cell cycle-related proteins in vascular smooth muscle cells. []
Optimizing treatment regimens: Further research is needed to determine the optimal dose and schedule of patupilone for various cancer types, both as a single agent and in combination with other therapies like radiation therapy or antiangiogenic agents. [, , , ]
Investigating mechanisms of resistance: While patupilone exhibits efficacy against taxane-resistant cells, resistance to patupilone can develop. Further research is necessary to elucidate the mechanisms underlying patupilone resistance and explore strategies to overcome it. [, , ]
Exploring new applications: Given its potent biological effects on microtubules, patupilone could be further investigated for its potential in treating other diseases involving aberrant microtubule function, such as neurodegenerative disorders. []
Developing novel drug delivery systems: The development of innovative drug delivery systems, such as nanoparticles or liposomes, could improve patupilone's therapeutic efficacy and reduce its toxicity. [, ]
Understanding the role of specific β-tubulin isotypes: Further research is needed to understand the role of specific β-tubulin isotypes in the sensitivity and resistance to patupilone, which could help personalize treatment strategies based on individual tumor profiles. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2